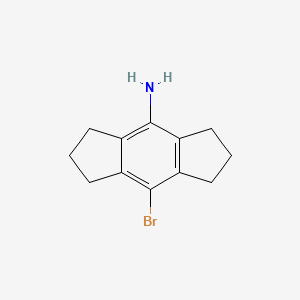
1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H8ClF2N It is characterized by the presence of an ethynyl group, two fluorine atoms, and an amine group attached to a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: The initial step involves the formation of the cyclobutane ring, which can be achieved through a of suitable precursors.
Introduction of Fluorine Atoms: The difluorination of the cyclobutane ring is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated amines.
Wissenschaftliche Forschungsanwendungen
1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group and the difluorinated cyclobutane ring contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-difluorocyclobutan-1-amine: Similar structure but lacks the ethynyl group.
1-ethynylcyclobutan-1-amine: Similar structure but lacks the fluorine atoms.
3,3-difluorocyclobutan-1-amine hydrochloride: Similar structure but lacks the ethynyl group.
Uniqueness
1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride is unique due to the presence of both the ethynyl group and the difluorinated cyclobutane ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride involves the reaction of 1,1-difluoro-2-iodoethene with cyclobutanone followed by reaction with ammonia and then ethynylmagnesium bromide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "1,1-difluoro-2-iodoethene", "cyclobutanone", "ammonia", "ethynylmagnesium bromide", "hydrochloric acid" ], "Reaction": [ "1. Reaction of 1,1-difluoro-2-iodoethene with cyclobutanone in the presence of a palladium catalyst to form 1,1-difluoro-3-cyclobuten-1-ol", "2. Treatment of 1,1-difluoro-3-cyclobuten-1-ol with ammonia to form 1-amino-3,3-difluorocyclobutan-1-ol", "3. Reaction of 1-amino-3,3-difluorocyclobutan-1-ol with ethynylmagnesium bromide to form 1-ethynyl-3,3-difluorocyclobutan-1-ol", "4. Treatment of 1-ethynyl-3,3-difluorocyclobutan-1-ol with hydrochloric acid to obtain 1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride" ] } | |
CAS-Nummer |
2228882-50-4 |
Molekularformel |
C6H8ClF2N |
Molekulargewicht |
167.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



